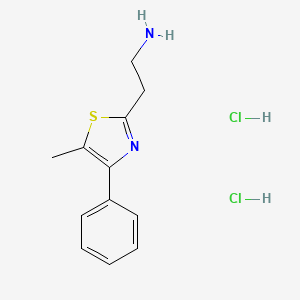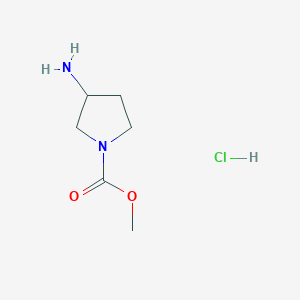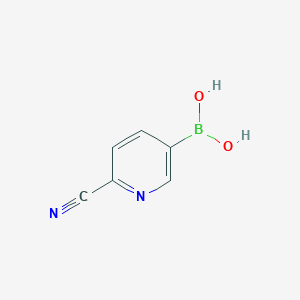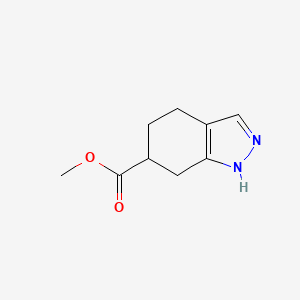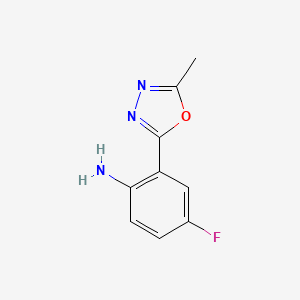
4-Fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline
Descripción general
Descripción
“4-Fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline” is a compound that belongs to the class of 1,3,4-oxadiazole derivatives . These derivatives have been reported to exhibit significant anti-cancer activity when evaluated against human cancer cell lines . They also showed anti-inflammatory, analgesic, diabetic, immunosuppressive, α,β 3 -receptor antagonist, antimicrobial, anti-helminthic, histamine-H3 and antiparasitic properties .
Synthesis Analysis
A set of 1,2,4-oxadiazole linked 5-fluorouracil derivatives were synthesized and their structures were confirmed by 1 HNMR, 13 CNMR and Mass spectral analysis . The synthesis involved cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold .Molecular Structure Analysis
1,3,4-Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . It is derived from furan by substitution of two methylene groups (=CH) with two pyridine type nitrogens (-N=) .Chemical Reactions Analysis
1,3,4-Oxadiazole derivatives have the ability to undergo various chemical reactions, making them important for molecule planning because of their privileged structure, which has enormous biological potential .Aplicaciones Científicas De Investigación
Fluorescence Quenching and Sensing Applications
Fluorescence Quenching and Aniline Sensing : The compound 4-Fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline demonstrates potential in the realm of fluorescence quenching and sensing. Research into thiophene-substituted 1,3,4-oxadiazoles, closely related to the compound , highlights their capabilities as aniline sensors, leveraging fluorescence quenching mechanisms. The study investigates the interaction between these derivatives and aniline, shedding light on the internal mechanisms that govern such interactions and the potential application of these compounds as aniline sensors through fluorescence quenching (Naik, Khazi, & Malimath, 2018).
Synthesis and Chemical Transformations
Synthesis of Related Compounds : Research into the synthesis of related oxadiazole compounds and aniline derivatives provides a foundation for understanding the chemical transformations and synthetic routes applicable to this compound. This includes the synthesis of intermediates for antitumor agents (Yang Shijing, 2013) and the creation of novel bioactive 1,2,4-oxadiazole natural product analogs, offering insights into the synthetic versatility and potential bioactivity of similar compounds (Maftei et al., 2013).
Antitumor and Antiproliferative Activities
Antitumor and Antiproliferative Properties : The antitumor and antiproliferative activities of oxadiazole derivatives closely related to this compound are well-documented. Studies illustrate the potential of these compounds in inhibiting cancer cell growth, with specific derivatives showing promising results against various cancer cell lines. Such findings underscore the relevance of oxadiazole derivatives in the development of new antiproliferative agents (Ahsan et al., 2018).
Chemical Sensing and Chemosensors
Selective Fluoride Chemosensors : The chemical structure of this compound suggests potential applications in selective sensing, akin to related compounds. Studies on novel anion sensors with 1,3,4-oxadiazole groups indicate their capability in detecting fluoride ions through colorimetric and fluorescence changes, illustrating the potential of similar structures in chemical sensing applications (Ma et al., 2013).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as oxadiazoles, have been reported to exhibit promising anticancer activity .
Mode of Action
Oxadiazole derivatives have been reported to interact with various targets, leading to changes in cellular processes .
Biochemical Pathways
Oxadiazole derivatives have been reported to affect a wide range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, tyrokinase inhibitor, and cathepsin k inhibitor .
Result of Action
Oxadiazole derivatives have been reported to exhibit promising anticancer activity .
Direcciones Futuras
The future directions for “4-Fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline” and similar compounds could involve further investigation of their anticancer activity towards a panel of human cancer cell lines . Additionally, more research could be conducted to explore their potential in treating other conditions given their wide range of biological activities .
Análisis Bioquímico
Biochemical Properties
4-Fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting potential anticancer properties . The compound’s interaction with proteins often involves binding to active sites, leading to inhibition or activation of the protein’s function. Additionally, this compound can interact with other biomolecules, such as nucleic acids, affecting their stability and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating specific signaling pathways . It also affects gene expression by binding to DNA or interacting with transcription factors, leading to changes in the expression of genes involved in cell growth and survival . Furthermore, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules. For instance, it can bind to the active sites of enzymes, leading to their inhibition or activation . Additionally, this compound can interact with DNA, causing changes in gene expression . These interactions often result in the modulation of cellular processes, such as cell cycle progression and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its degradation products can also have biological activity, which may contribute to its overall effects . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, such as prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and reduction of inflammation . At higher doses, toxic or adverse effects may be observed, including damage to vital organs and disruption of normal physiological functions . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in its metabolism . For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels . Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or through passive diffusion . Once inside the cell, it can interact with binding proteins that facilitate its localization to specific cellular compartments . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence cellular metabolism . The subcellular localization of this compound is crucial for understanding its mechanism of action and potential therapeutic applications .
Propiedades
IUPAC Name |
4-fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O/c1-5-12-13-9(14-5)7-4-6(10)2-3-8(7)11/h2-4H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIPOVMFTGTENX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=C(C=CC(=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




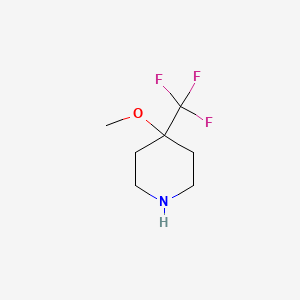
![2-[(4-Chlorophenyl)methyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1464033.png)
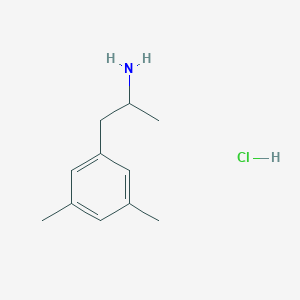


![3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone](/img/structure/B1464042.png)

![Methyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride](/img/structure/B1464045.png)
![1-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-ol](/img/structure/B1464046.png)
